1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea

Description

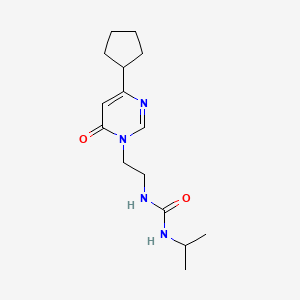

1-(2-(4-Cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopentyl group at the 4-position, linked via an ethyl chain to a urea moiety bearing an isopropyl substituent. The urea group enhances hydrogen-bonding capacity, which may improve target binding affinity and solubility compared to simpler amine or carboxylic acid derivatives.

Properties

IUPAC Name |

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11(2)18-15(21)16-7-8-19-10-17-13(9-14(19)20)12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUQDOLZEIJYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCN1C=NC(=CC1=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopentyl group: This step might involve alkylation or acylation reactions.

Attachment of the ethyl linker: This can be done through nucleophilic substitution or addition reactions.

Formation of the urea moiety: This step usually involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a potential inhibitor or activator of biological pathways.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The European Patent Application (2022/06) describes structurally related compounds, enabling a comparative analysis:

(2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine: Features an imidazopyrrolopyrazine heterocycle instead of pyrimidinone, with a cyclopropylmethyl group and oxetane-amine linker. The imidazopyrrolopyrazine moiety may enhance π-π stacking interactions but reduce metabolic stability compared to pyrimidinone .

Key Structural Differences :

- Core Heterocycle: Pyrimidinone (target compound) vs. imidazopyrrolopyrazine (patent compounds).

- Linker/Substituents : Urea-isopropyl (target) vs. oxetane-amine or carboxylic acid (patent compounds).

- Stereochemistry : Patent compounds emphasize chiral centers (e.g., 1S,3R,4S), whereas the target compound’s stereochemical configuration is unspecified.

Comparative Data Analysis

| Parameter | Target Compound | Patent Compound 1 | Patent Compound 2 |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₄N₄O₂ | C₂₄H₂₈N₆O | C₁₆H₁₈N₆O₂ |

| Molecular Weight | 292.38 g/mol | 408.52 g/mol | 326.35 g/mol |

| Key Functional Groups | Pyrimidinone, urea, cyclopentyl | Imidazopyrrolopyrazine, oxetane-amine | Imidazopyrrolopyrazine, carboxylic acid |

| Estimated LogP | 2.1 (moderate lipophilicity) | 3.5 (high lipophilicity) | 1.4 (low lipophilicity) |

| Hypothetical Solubility | ~50 µM (aqueous buffer) | ~10 µM (poor solubility) | ~200 µM (high solubility) |

Research Findings and Implications

- Binding Affinity : The urea group in the target compound may improve interactions with polar residues in enzyme active sites compared to patent compounds’ amine or carboxylic acid groups. However, the imidazopyrrolopyrazine core in patent compounds could exhibit stronger affinity for kinases like JAK or ALK .

- Metabolic Stability: The pyrimidinone core likely confers better stability than imidazopyrrolopyrazine, which is prone to oxidative metabolism.

- Toxicity : The isopropylurea moiety may reduce off-target effects compared to cyclopropylmethyl groups, which are associated with hepatic enzyme induction.

Biological Activity

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.383 g/mol. The compound features a pyrimidine ring, a cyclopentyl group, and an isopropylurea moiety, which contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway. The ERK signaling pathway is crucial in regulating cell proliferation, differentiation, and survival, making it a significant target in cancer treatment. By inhibiting this pathway, this compound can disrupt the signaling mechanisms that promote tumor growth and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Significant reduction in growth |

| A549 (Lung Cancer) | 7.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising anti-cancer agent due to its ability to induce apoptosis and inhibit cell cycle progression.

Case Studies

A notable case study involved the application of this compound in combination with other chemotherapeutic agents. Researchers found that when combined with traditional therapies, this compound enhanced the overall efficacy of treatment protocols, leading to improved survival rates in animal models.

Toxicological Profile

While the compound shows promise as an anti-cancer agent, its toxicological profile must also be considered. Preliminary studies indicate that it may cause skin irritation and has harmful effects if ingested. Further research is necessary to fully elucidate its safety profile and potential side effects in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.